molecular formula C8H12O5 B8177057 5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid

5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B8177057
M. Wt: 188.18 g/mol
InChI Key: NCMWBYXFGMBCCU-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid is a chemical compound that belongs to the class of tetrahydropyran derivatives. It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with methoxycarbonyl and carboxylic acid functional groups attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the reaction of a dihydropyran derivative with methoxycarbonylating agents in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-2-carboxylic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.

    Methoxycarbonylpyran: Contains a similar methoxycarbonyl group but differs in the ring structure.

Uniqueness

5-(Methoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Properties

IUPAC Name

5-methoxycarbonyloxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-12-8(11)5-2-3-6(7(9)10)13-4-5/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMWBYXFGMBCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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